molecular formula C18H24N2 B1517900 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine CAS No. 1108147-59-6

1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine

Cat. No.: B1517900
CAS No.: 1108147-59-6
M. Wt: 268.4 g/mol
InChI Key: OUNBINGWDMQQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is a useful research compound. Its molecular formula is C18H24N2 and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-4-(2,5-Dimethyl-1H-Pyrrol-1-yl)Piperidine are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway.

Mode of Action

This compound interacts with its targets, leading to inhibition of the DHFR and enoyl ACP reductase enzymes . This interaction results in the disruption of nucleic acid synthesis and fatty acid synthesis, respectively, thereby affecting the growth and proliferation of cells.

Biochemical Pathways

The compound affects the folic acid pathway and the fatty acid synthesis pathway . By inhibiting DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folic acid pathway that is necessary for nucleic acid synthesis. By inhibiting enoyl ACP reductase, it disrupts the elongation cycle of the fatty acid synthesis pathway, affecting the production of long-chain fatty acids.

Pharmacokinetics

The compound’s high solubility suggests it may have good bioavailability .

Result of Action

The inhibition of DHFR and enoyl ACP reductase by this compound leads to the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects can impact various cellular processes and potentially lead to cell death.

Properties

IUPAC Name

1-benzyl-4-(2,5-dimethylpyrrol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-15-8-9-16(2)20(15)18-10-12-19(13-11-18)14-17-6-4-3-5-7-17/h3-9,18H,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNBINGWDMQQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CCN(CC2)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.